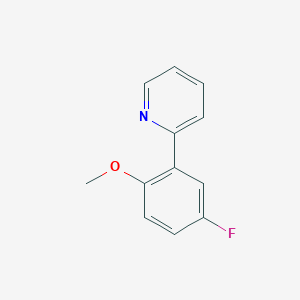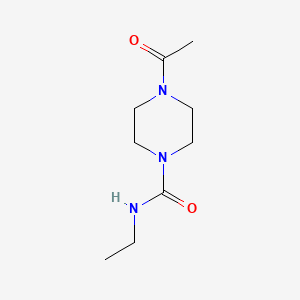
N-(2-(ピロリジン-1-イル)ピリミジン-5-イル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a nicotinamide moiety, which contribute to its unique chemical and biological properties.
科学的研究の応用
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
生化学分析
Biochemical Properties
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions highlight the compound’s potential in regulating various biochemical pathways and processes.
Cellular Effects
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the insulin-like growth factor 1 receptor can modulate cell growth and differentiation . Furthermore, its ability to inhibit phosphodiesterase type 5 can impact cyclic nucleotide signaling, which is crucial for various cellular functions . These effects demonstrate the compound’s potential in modulating cellular activities and responses.
Molecular Mechanism
The molecular mechanism of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with isocitrate dehydrogenase 1 results in the inhibition of this enzyme, affecting the tricarboxylic acid cycle . Additionally, the compound’s binding to the vanilloid receptor 1 can block the receptor’s activity, modulating pain and inflammation responses . These molecular interactions underline the compound’s diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions . Long-term studies have also indicated potential cumulative effects on cellular processes, highlighting the importance of temporal analysis.
Dosage Effects in Animal Models
The effects of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, such as liver damage or altered metabolic functions . These observations underscore the importance of determining optimal dosages for therapeutic applications and minimizing potential risks.
Metabolic Pathways
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The primary metabolic pathway involves hydroxylation at the pyrimidine ring, followed by further modifications . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic fate.
Transport and Distribution
The transport and distribution of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, ensuring its proper localization within target cells . Additionally, binding proteins can facilitate its distribution to specific tissues, enhancing its therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.
Subcellular Localization
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules within these compartments, modulating their activity and contributing to its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid. The reaction mixture is stirred at room temperature for about 2 hours, and the progress is monitored using thin-layer chromatography . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to form N-(pyridin-2-yl)amides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
作用機序
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
類似化合物との比較
Pyrrolidine derivatives: Pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol.
Pyrimidine derivatives: 2-(pyrrolidin-1-yl)pyrimidines, 2-(4,4-diarylbutyl)amino)pyrimidines.
Uniqueness: N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide stands out due to its unique combination of a pyrrolidine ring, a pyrimidine ring, and a nicotinamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit specific molecular targets and its potential therapeutic applications further highlight its uniqueness compared to other similar compounds.
特性
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-13(11-4-3-5-15-8-11)18-12-9-16-14(17-10-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUZZBQUXPKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)


![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)



![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)
![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)
![3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2534139.png)
